

# Ravoxertinib Overview and Clinical Status

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## Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

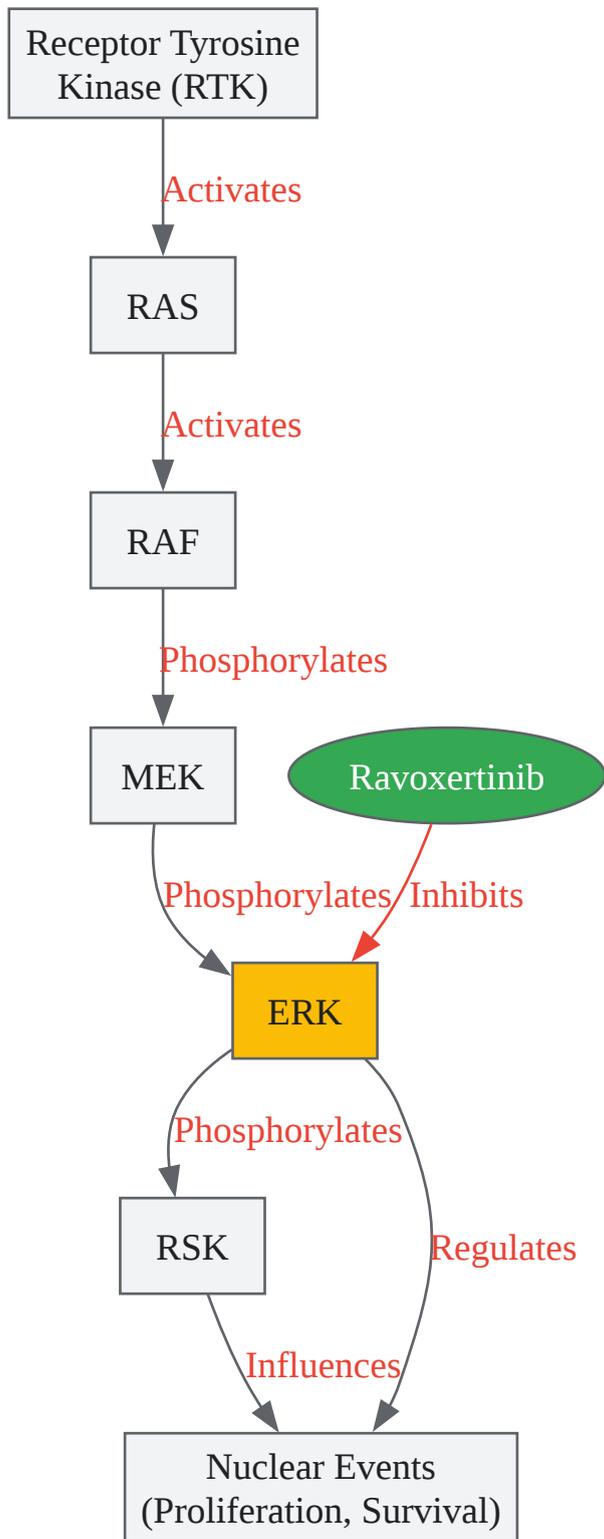
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The table below summarizes the core information about **Ravoxertinib** and its clinical development status.

Attribute	Details
Generic Name	Ravoxertinib [1]
Synonyms	GDC-0994 [1] [2]
Drug Type	Small Molecule [1]
Mechanism of Action	ERK1 and ERK2 inhibitor [1] [3]
Related Clinical Trial	NCT01875705 [1]
Trial Phase	Phase 1 [1] [4]
Trial Status	Completed [1]
Trial Purpose	Treatment [1]
Reported Indications	Solid Tumors; Locally Advanced or Metastatic Solid Tumors [1] [4]

## Mechanism of Action and Signaling Pathway

**Ravoxertinib** acts as a potent ATP-competitive inhibitor of the kinases ERK1 and ERK2, with biochemical IC50 values of 6.1 nM and 3.1 nM, respectively [3] [2]. It also inhibits phosphorylation of RSK, a key downstream substrate of ERK [2]. By targeting ERK directly, it aims to suppress the MAPK pathway, which is frequently hyperactivated in cancers, and may overcome resistance to upstream BRAF or MEK inhibitors [5] [6].



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## Key Preclinical Research Findings

Though the clinical trial results from NCT01875705 are not detailed in the public search results, recent peer-reviewed studies illuminate the potential of **Ravoxertinib**.

- **Selective Efficacy in BRAF-Mutant Cancers:** A 2024 study demonstrated that **Ravoxertinib** selectively inhibits the growth of cancer cells harboring **BRAF mutations**. It induced **G1 phase cell-cycle arrest** and significantly downregulated cell cycle-related genes in BRAF mutant cells, while showing minimal effects in most RAS mutant or wild-type cells [3].
- **Synergy in KRAS-Mutant Pancreatic Cancer:** Research in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) models identified that concurrent inhibition of RAF and ERK (using an ERK inhibitor like **Ravoxertinib**) is **highly synergistic at low doses**. This vertical inhibition strategy caused apoptotic cell death and overcame adaptive resistance mechanisms that often reactivate the ERK pathway [7].
- **Broad Applicability in Melanoma:** Evidence suggests that targeting the MAPK/RSK signaling axis (where RSK is a direct target of ERK) with inhibitors impairs the growth and survival of melanoma cells, not only in BRAF-mutant subtypes but also in those with **NRAS mutations or NF-1 loss** [5].

## Accessing Further Information

For researchers seeking more detailed data, the following approaches are recommended:

- **Check Clinical Trial Registries:** Websites like **ClinicalTrials.gov** (using identifier NCT01875705) may house the official record and potentially summary results.
- **Search for Publications:** Look for a **primary publication** of the Phase I trial in oncology or clinical pharmacology journals. The drug's originator, Genentech, may have published findings.
- **Leverage Preclinical Data:** The mechanistic and preclinical studies cited provide a strong rationale for the drug's activity and can guide hypotheses for its potential application in specific genetic contexts.

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## References

1. Ravoxertinib: Uses, Interactions, Mechanism of Action | DrugBank Online [[go.drugbank.com](https://go.drugbank.com)]
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3. The ERK inhibitor GDC-0994 selectively inhibits growth ... - PMC [pmc.ncbi.nlm.nih.gov]
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5. Inhibition of p90 ribosomal S6 kinases disrupts melanoma cell ... [pmc.ncbi.nlm.nih.gov]
6. Targeting ERK beyond the boundaries of the kinase active ... [pmc.ncbi.nlm.nih.gov]
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